(R)-2-Chloro-3-hydroxypropyl oleate
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Overview
Description
Preparation Methods
The preparation of rac 1-Oleoyl-2-chloropropanediol involves synthetic routes that typically include the esterification of oleic acid with 2-chloro-3-hydroxypropyl . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale esterification processes with stringent quality control measures to maintain the purity and consistency of the compound .
Chemical Reactions Analysis
rac 1-Oleoyl-2-chloropropanediol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
rac 1-Oleoyl-2-chloropropanediol has several scientific research applications:
Mechanism of Action
The mechanism of action of rac 1-Oleoyl-2-chloropropanediol involves its interaction with lipid metabolic pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the synthesis and breakdown of lipids . The molecular targets include enzymes involved in lipid metabolism, such as lipases and esterases .
Comparison with Similar Compounds
rac 1-Oleoyl-2-chloropropanediol can be compared with other similar compounds, such as:
rac 1-Palmitoyl-2-oleoyl-3-chloropropanediol: This compound has a similar structure but with a palmitoyl group instead of an oleoyl group.
1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)): This synthetic lung surfactant is used to treat infant respiratory distress syndrome.
The uniqueness of rac 1-Oleoyl-2-chloropropanediol lies in its specific esterification pattern and its applications in lipid research .
Properties
Molecular Formula |
C21H39ClO3 |
---|---|
Molecular Weight |
375.0 g/mol |
IUPAC Name |
[(2R)-2-chloro-3-hydroxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(22)18-23/h9-10,20,23H,2-8,11-19H2,1H3/b10-9-/t20-/m1/s1 |
InChI Key |
HPKKPQKDQAKPHW-GDCKJWNLSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](CO)Cl |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)Cl |
Origin of Product |
United States |
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